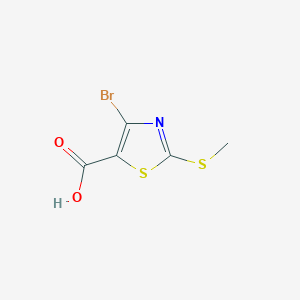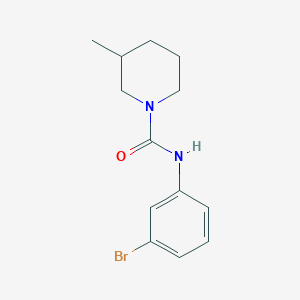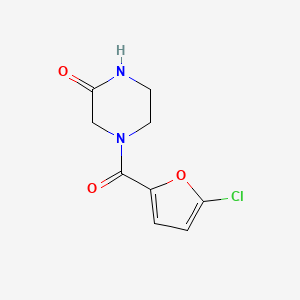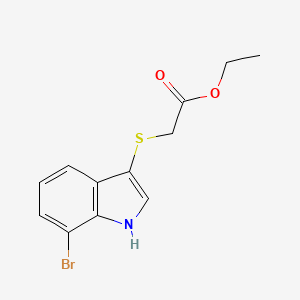methanone](/img/structure/B14913997.png)
[4-(2-Chloro-5-fluoropyrimidin-4-yl)piperazin-1-yl](furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chloro and fluoro substituent on the pyrimidine ring, along with a piperazine ring attached to a furoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 1-(2-furoyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups on the pyrimidine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the furoyl and piperazine moieties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where the pyrimidine ring is coupled with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the furoyl and piperazine rings.
Scientific Research Applications
2-Chloro-5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: The compound finds applications in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-5-fluoropyrimidine
- 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine
Uniqueness
2-Chloro-5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]pyrimidine is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring, along with the furoyl-piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H12ClFN4O2 |
|---|---|
Molecular Weight |
310.71 g/mol |
IUPAC Name |
[4-(2-chloro-5-fluoropyrimidin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C13H12ClFN4O2/c14-13-16-8-9(15)11(17-13)18-3-5-19(6-4-18)12(20)10-2-1-7-21-10/h1-2,7-8H,3-6H2 |
InChI Key |
ZZWWSZWIUTYOEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2F)Cl)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl (2Z)-2-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate](/img/structure/B14913934.png)

![((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14913957.png)


![4-(5-Fluorobenzo[d]oxazol-2-yl)aniline](/img/structure/B14913976.png)
![(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14913978.png)



![(5-Bromothiophen-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14914004.png)
